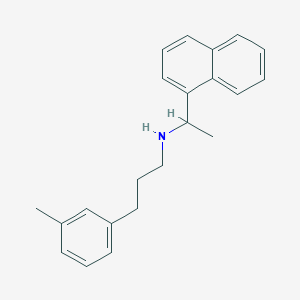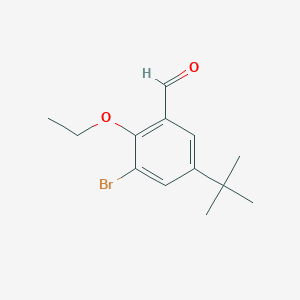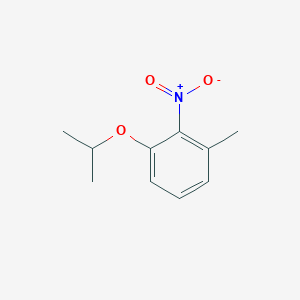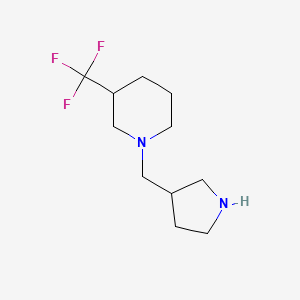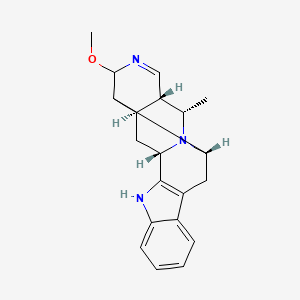
Rauvovertine C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Rauvovertine C is typically isolated from the stems of Rauvolfia verticillata through a series of extraction and purification steps . The process involves solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The crude extract is then subjected to chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Rauvovertine C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows it to participate in these reactions under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Rauvovertine C has been extensively studied for its cytotoxic properties against human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW-480 . This compound has shown potential as a lead compound for the development of new anticancer drugs. Additionally, this compound has been investigated for its potential use in treating snake poisoning, hypertension, malaria, insanity, and typhus .
Mechanism of Action
The mechanism of action of Rauvovertine C involves its interaction with specific molecular targets and pathways within cells. The compound exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . This leads to the disruption of cellular homeostasis and ultimately cell death.
Comparison with Similar Compounds
Rauvovertine C is part of a group of hexacyclic monoterpenoid indole alkaloids isolated from Rauvolfia verticillata. Similar compounds include Rauvovertine A, 17-epi-Rauvovertine A, Rauvovertine B, and 17-epi-Rauvovertine B . These compounds share structural similarities but differ in their specific biological activities and potency. This compound is unique due to its specific cytotoxic profile and potential therapeutic applications .
Properties
Molecular Formula |
C20H23N3O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(2S,13S,15R,17S,20S,21S)-17-methoxy-21-methyl-1,11,18-triazahexacyclo[11.8.0.02,16.04,12.05,10.015,20]henicosa-4(12),5,7,9,18-pentaene |
InChI |
InChI=1S/C20H23N3O/c1-10-14-9-21-20(24-2)18-12(14)7-17-19-13(8-16(18)23(10)17)11-5-3-4-6-15(11)22-19/h3-6,9-10,12,14,16-18,20,22H,7-8H2,1-2H3/t10-,12+,14+,16-,17-,18?,20-/m0/s1 |
InChI Key |
ZZHBMDPVMXMCCC-YBOQEZAPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2C=N[C@H](C3[C@@H]2C[C@@H]4N1[C@H]3CC5=C4NC6=CC=CC=C56)OC |
Canonical SMILES |
CC1C2C=NC(C3C2CC4N1C3CC5=C4NC6=CC=CC=C56)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


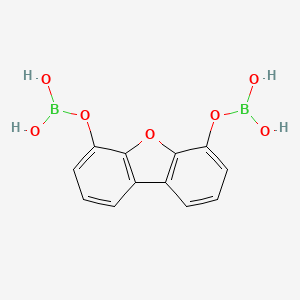
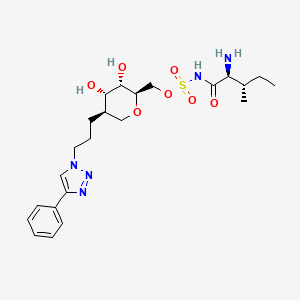
![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
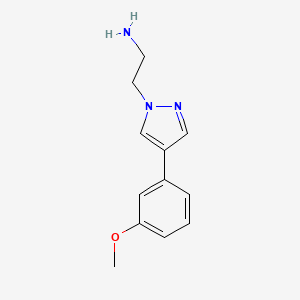
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B14763151.png)
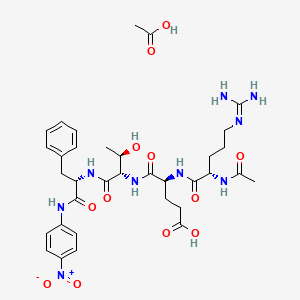
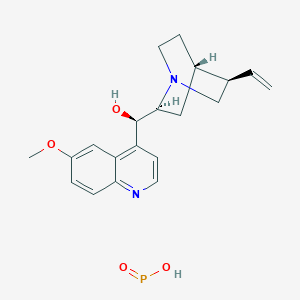
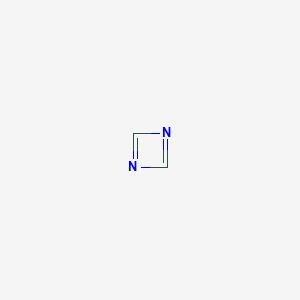
![2-(2-Chlorophenyl)benzo[b]thiophene](/img/structure/B14763184.png)

